Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid
Overview
Description
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is a versatile compound widely used in organic synthesis, pharmaceuticals, and biochemical research. Its unique structure, featuring a cyclohexadiene ring with an amino group and a carboxylic acid moiety protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of cyclohexadiene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Fmoc Protection: The carboxylic acid group is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine (Et3N).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out on the protected amino group, using various nucleophiles and reaction conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2 (Pd/C catalyst)
Substitution: NaH, K2CO3, DMF (dimethylformamide)
Major Products Formed:
Oxidation: Cyclohexadiene-1,3-dione derivatives
Reduction: Cyclohexadiene-1,3-diamine or cyclohexadiene-1,3-diol derivatives
Substitution: Various substituted cyclohexadiene derivatives
Scientific Research Applications
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis and ensuring selective reactions.
Comparison with Similar Compounds
Fmoc-5-amino-1,3-cyclohexadiene-1-carboxylic acid is similar to other Fmoc-protected amino acids and cyclohexadiene derivatives. its unique combination of functional groups and structural features sets it apart from other compounds. Some similar compounds include:
Fmoc-1-aminomethyl-cyclohexane carboxylic acid
1-(Fmoc-amino)cyclohexanecarboxylic acid
These compounds share the Fmoc protection group but differ in their core structures and applications.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexa-1,3-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-11,15,20H,12-13H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJPYTWWPGMENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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